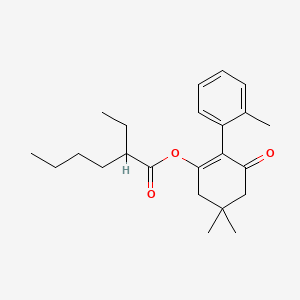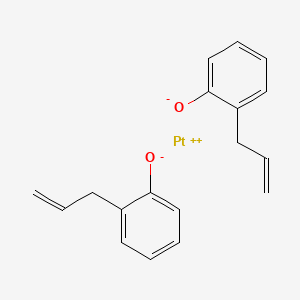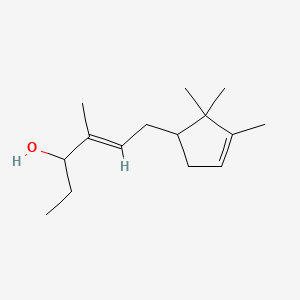
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol is an organic compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclopentene ring and multiple methyl groups. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired alcohol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to produce the compound in bulk quantities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of olfactory receptor OR2AT4, a G-protein-coupled receptor expressed in human primary keratinocytes. This interaction can enhance hair growth by stimulating OR2AT4, resulting in decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Known for its use in perfume compositions.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: Used in fragrance applications and has similar structural features.
Uniqueness
What sets 4-Methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol apart is its specific structure that allows it to interact uniquely with biological receptors, making it valuable in both scientific research and industrial applications. Its ability to act as an agonist for specific receptors highlights its potential in therapeutic and cosmetic applications .
Properties
CAS No. |
67801-19-8 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(E)-4-methyl-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-14(16)11(2)7-9-13-10-8-12(3)15(13,4)5/h7-8,13-14,16H,6,9-10H2,1-5H3/b11-7+ |
InChI Key |
ZLXFAZWQPGECHI-YRNVUSSQSA-N |
Isomeric SMILES |
CCC(/C(=C/CC1CC=C(C1(C)C)C)/C)O |
Canonical SMILES |
CCC(C(=CCC1CC=C(C1(C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



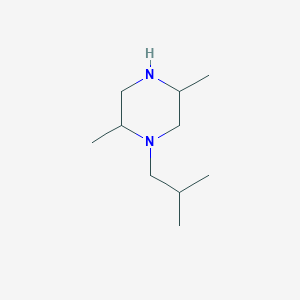
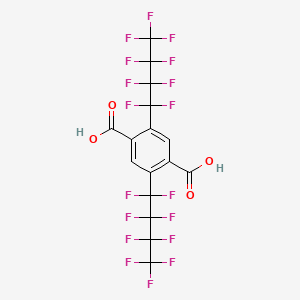

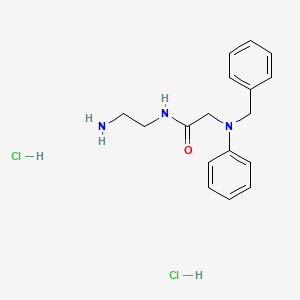
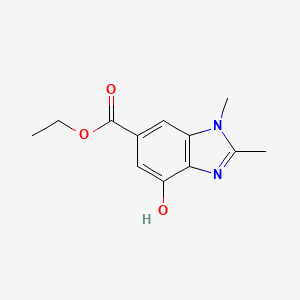
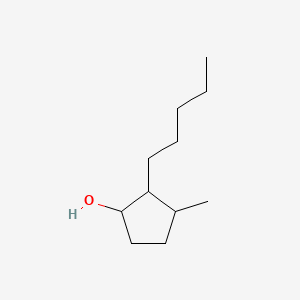
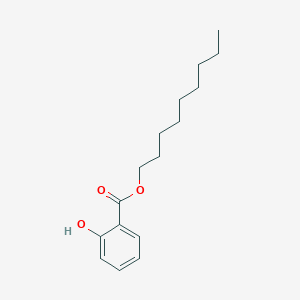
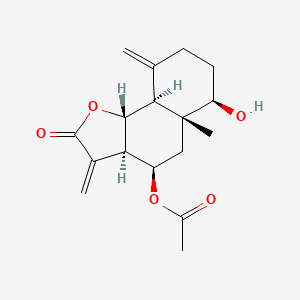
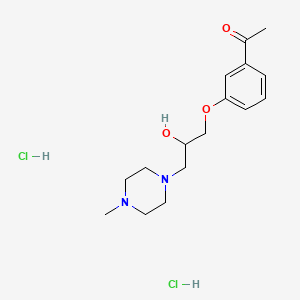
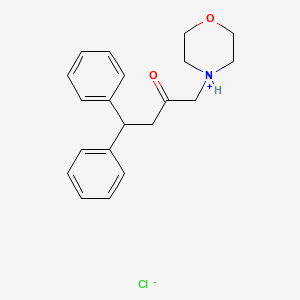
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
